

# An In-depth Technical Guide to the Chemical Properties of (-)-Isomintlactone

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## Compound of Interest

Compound Name: *Isomintlactone, (-)-*

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## Introduction

(-)-Isomintlactone is a naturally occurring monoterpenoid lactone found as a minor component in the essential oil of peppermint (*Mentha piperita*)<sup>[1]</sup>. It contributes to the characteristic sweet, coconut, and coumarin-like aroma of peppermint oil<sup>[2]</sup>. As a member of the benzofuran class of organic compounds, (-)-Isomintlactone possesses a bicyclic structure containing a fused furanone and cyclohexane ring<sup>[3][4]</sup>. The study of terpenoids with lactone moieties is of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects<sup>[5][6]</sup>. This guide provides a comprehensive overview of the chemical properties of (-)-Isomintlactone, including its physicochemical characteristics, spectral data, chemical reactivity, and relevant experimental protocols.

## Physicochemical Properties

(-)-Isomintlactone is a crystalline solid at room temperature<sup>[2]</sup>. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	[7][8][9][10]
Molecular Weight	166.22 g/mol	[2][7][8][9][10]
IUPAC Name	(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one	[7][9]
CAS Number	208841-46-7	[7][9]
Melting Point	77-79 °C	[2]
Optical Rotation [α] <sub>D</sub>	-51.8° (c=10, EtOH) for the enantiomer (+)-isomintlactone is +76.9° (c=5, EtOH)	[1]
Appearance	Crystalline solid	[2]
Solubility	Slightly soluble in water; soluble in ethanol and oils	[2]
Boiling Point	100-112 °C at 2 mmHg (for a mixture containing mintlactone)	[1]

## Spectroscopic Data

The structural elucidation of (-)-Isomintlactone is supported by various spectroscopic techniques.

Spectroscopic Technique	Key Findings and Data	Source
$^1\text{H}$ NMR	Signals corresponding to the methyl groups, methylene protons, and methine protons of the bicyclic structure.	[1]
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the lactone, olefinic carbons, and the aliphatic carbons of the cyclohexane ring.	[3][8]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the $\alpha,\beta$ -unsaturated $\gamma$ -lactone ring. A strong band around $1750\text{ cm}^{-1}$ (C=O stretching of the lactone) and a band around $1690\text{ cm}^{-1}$ (C=C stretching).	[1]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak ( $\text{M}^+$ ) at $m/e$ 166.	[1]

## Chemical Reactivity and Synthesis

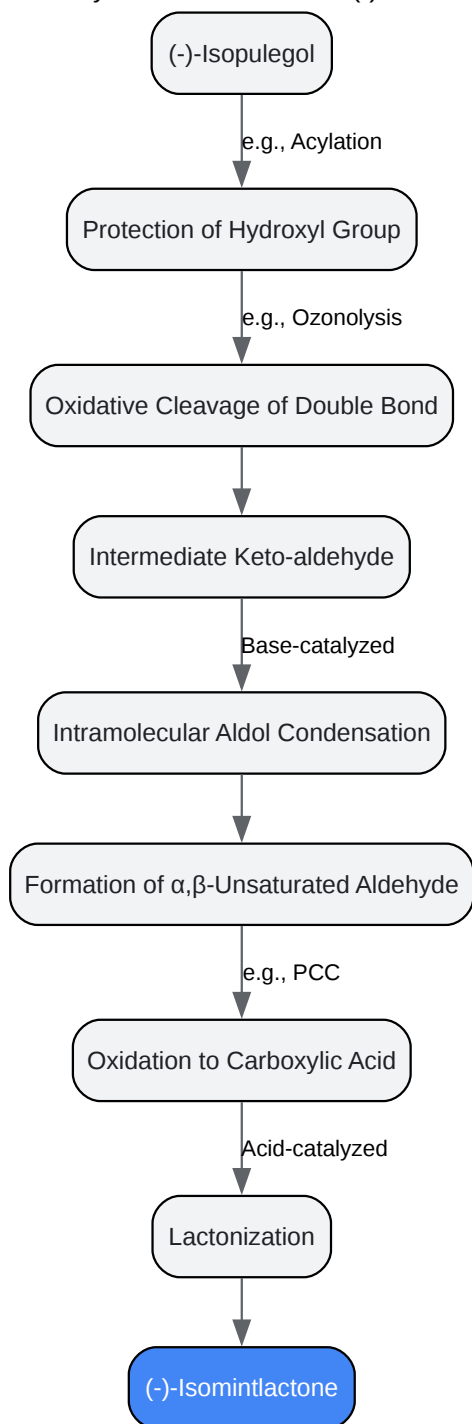
The chemical reactivity of (-)-Isomintlactone is primarily dictated by its lactone ring and the carbon-carbon double bond.

- Lactone Ring:** The lactone is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening to form the corresponding hydroxy acid. It is generally stable under acidic conditions[2].
- Carbon-Carbon Double Bond:** The double bond can undergo typical alkene reactions such as hydrogenation, epoxidation, and halogenation[2].

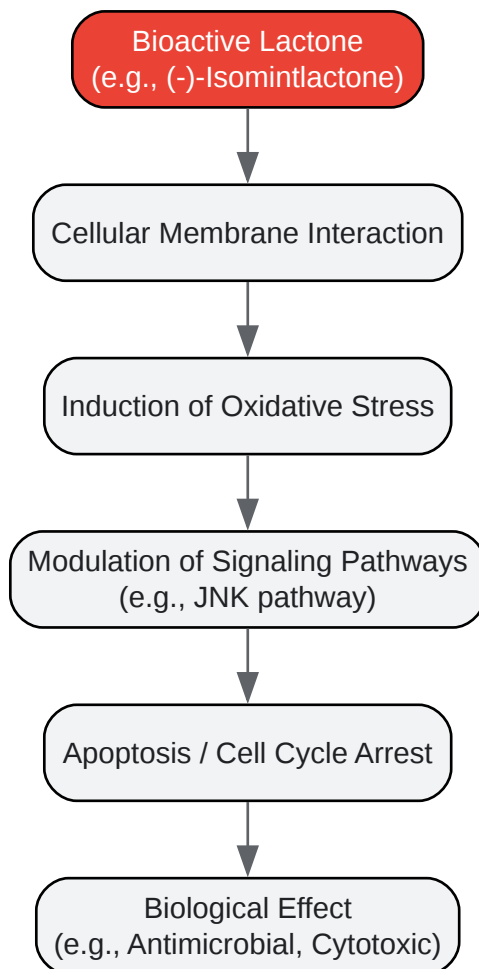
The synthesis of (-)-Isomintlactone has been achieved through various routes, often starting from other monoterpenes like (-)-isopulegol. A common strategy involves the construction of the fused butenolide structure.

Below is a generalized workflow for a common synthetic approach to (-)-Isomintlactone.

## Generalized Synthetic Workflow for (-)-Isomintlactone



## Postulated Biological Interaction of Bioactive Lactones



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